Brassicin
Overview
Description
Brassicin, also known as isorhamnetin 7-O-glucoside, is a naturally occurring flavonoid compound. It is found in various plants, particularly in the grains of certain rice species. This compound is known for its radical scavenging activity, making it a significant subject of study in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of brassicin involves several steps, starting from the precursor compounds. One common method involves the use of 2-methyl-3-nitrophenol, which undergoes a series of reactions to form the desired product. The reaction conditions typically include specific temperatures, solvents, and catalysts to ensure the proper formation of this compound .
Industrial Production Methods: Industrial production of this compound is still under research, but it generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Brassicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Brassicin has a wide range of scientific research applications, including:
Chemistry: It is studied for its radical scavenging activity and potential use as an antioxidant.
Biology: this compound is investigated for its role in plant defense mechanisms and its potential to enhance crop yield and stress tolerance.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: this compound is considered for use in developing environmentally friendly pesticides and herbicides due to its natural origin and low toxicity
Mechanism of Action
The mechanism of action of brassicin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and signaling molecules involved in oxidative stress response, inflammation, and cell proliferation. The compound’s ability to scavenge free radicals and inhibit specific enzymes makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Brassicin is unique among flavonoids due to its specific structure and radical scavenging activity. Similar compounds include:
Glucothis compound: Another glucosinolate found in cruciferous plants, known for its role in plant defense.
Neoglucothis compound: A derivative of glucothis compound with similar properties.
4-Hydroxyglucothis compound: Another related compound with potential anticarcinogenic properties.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)24)21-19(29)17(27)15-11(25)5-9(6-13(15)33-21)32-22-20(30)18(28)16(26)14(7-23)34-22/h2-6,14,16,18,20,22-26,28-30H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUNOXSUHVGZRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Isorhamnetin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6743-96-0 | |
Record name | Isorhamnetin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
253 - 255 °C | |
Record name | Isorhamnetin 7-glucoside | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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